2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core, an oxadiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring .
Scientific Research Applications
2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H16N4O4S/c1-9-6-13(21)18-16(17-9)25-8-14-19-15(20-24-14)11-5-4-10(22-2)7-12(11)23-3/h4-7H,8H2,1-3H3,(H,17,18,21) |
InChI Key |
QPBCOWNQJVCADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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